molecular formula C13H9F3N2O4 B2843460 5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid CAS No. 339012-83-8

5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid

Cat. No.: B2843460
CAS No.: 339012-83-8
M. Wt: 314.22
InChI Key: HEYOBNARZABBEQ-UHFFFAOYSA-N
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Description

This compound is an isoxazole derivative featuring a methyl group at position 5, a carboxylic acid at position 3, and a 3-(trifluoromethyl)aniline group linked via a carbonyl at position 4. Its structure combines polar (carboxylic acid) and lipophilic (trifluoromethyl) moieties, which may enhance both solubility and membrane permeability.

Properties

IUPAC Name

5-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O4/c1-6-9(10(12(20)21)18-22-6)11(19)17-8-4-2-3-7(5-8)13(14,15)16/h2-5H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYOBNARZABBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid (CAS Number: 339012-83-8) is a bioactive small molecule with significant potential in medicinal chemistry. This compound belongs to the isoxazole family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C13H9F3N2O4
  • Molecular Weight : 314.22 g/mol
  • Melting Point : 178 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Anti-inflammatory Activity

Research indicates that this compound can be metabolized to yield plasma concentrations of anti-inflammatory agents. For instance, a study demonstrated that after oral administration in rats, the compound was absorbed intact and metabolized to produce an anti-inflammatory derivative, 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide . This suggests that the compound may play a role in modulating inflammatory responses.

Antimicrobial Activity

Isoxazole-containing compounds have been reported to exhibit antimicrobial properties. While specific data on the antimicrobial efficacy of this compound are not extensively documented, related compounds within the same chemical family have demonstrated significant activity against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeEvidence/Notes
Anti-inflammatoryMetabolized into anti-inflammatory agents in vivo .
AnticancerPotential based on structural analogs; specific studies needed.
AntimicrobialRelated compounds show activity; direct evidence for this compound lacking.

Case Studies

  • Metabolism Study in Rats :
    • Objective : To analyze the metabolic pathways and resultant bioactive metabolites.
    • Findings : The study confirmed that the compound was absorbed intact and metabolized effectively to form active metabolites with anti-inflammatory properties over a 24-hour period .
  • Synthesis and Characterization :
    • Objective : To explore synthetic routes and characterize the compound for potential therapeutic applications.
    • Findings : The synthesis involved cycloaddition reactions leading to high yields of the desired compound, which were characterized using mass spectrometry and NMR techniques .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid has been investigated for its potential anticancer properties. Initial studies suggest that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in targeting cancer cells.

2. Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. It could serve as a lead compound for developing new anti-inflammatory drugs, particularly for conditions like arthritis or inflammatory bowel disease.

Biochemical Applications

1. Enzyme Inhibition Studies
The compound has been used in enzyme inhibition studies, particularly focusing on enzymes related to metabolic pathways. Its structural features allow it to bind effectively to active sites of enzymes, providing insights into enzyme kinetics and mechanisms.

2. Molecular Probes
Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays to study protein interactions and cellular processes.

Material Science Applications

1. Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance their properties. Its functional groups allow for chemical modifications that can improve thermal stability, mechanical strength, and resistance to environmental factors.

2. Coatings and Adhesives
The compound's chemical stability and reactivity make it suitable for developing advanced coatings and adhesives with enhanced performance characteristics, such as increased durability and resistance to solvents.

Case Studies

Study Focus Findings Implications
Anticancer ActivityInhibition of proliferation in specific cancer cell linesPotential development of targeted cancer therapies
Anti-inflammatory PropertiesModulation of cytokine productionNew avenues for treating chronic inflammatory diseases
Enzyme InhibitionEffective binding to enzyme active sitesInsights into drug design for metabolic disorders

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Functional Groups
Compound Name Substituents (Position) Key Functional Groups
Target Compound 5-Me, 4-{[3-CF₃-anilino]CO}, 3-COOH Carboxylic acid, Trifluoromethyl, Amide
N-(5-Chloro-2-methylphenyl)-isoxazole-3-carboxamide (46) 5-(3-OH-4-MeO-phenyl), 3-CONH-(5-Cl-2-MePh) Phenolic OH, Methoxy, Chlorophenyl, Amide
5-Methyl-3-(5-Me-thienyl)isoxazole-4-COOH (41p) 5-Me, 3-(5-Me-thienyl), 4-COOH Thiophene, Carboxylic acid
5-Methylisoxazole-3-carboxylic acid 5-Me, 3-COOH Carboxylic acid
  • Trifluoromethyl vs. Halogen/Methyl Groups : The trifluoromethyl (CF₃) group in the target compound is strongly electron-withdrawing, enhancing metabolic stability and binding affinity compared to chloro (e.g., compound 46) or methyl substituents .
  • Position 3 may offer better aqueous solubility due to proximity to the heterocyclic nitrogen.

Physical and Spectral Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Key NMR Shifts (¹H/¹³C)
Target Compound Not reported Expected: δ ~10.3 (amide NH), 7.5–8.5 (Ar-H), 2.2 (Me)
Compound 46 186–192 (dec.) δ 10.28 (s, NH), 7.52 (d, Ar-H), 3.85 (OCH₃)
Compound 41p Not reported Thiophene protons: δ ~7.3–7.5

The trifluoromethyl group would produce a distinct ¹⁹F NMR signal (~δ -60 ppm) absent in non-fluorinated analogs.

Preparation Methods

Historical Context and Prior Art

Early synthetic approaches to isoxazole-carboxylic acid derivatives faced significant limitations in regioselectivity and by-product formation. The U.S. Patent 4,284,786 (hereafter referred to as the '786 process) pioneered the synthesis of structurally related compounds through a direct condensation of 4-trifluoromethylaniline with diketene. This method yielded an acetoacetic acid derivative, which subsequently reacted with orthoformic acid esters to form 2-alkoxymethyleneacetoacetic acid anilide. Cyclization with hydroxylamine hydrochloride under basic conditions completed the isoxazole ring.

However, the '786 process exhibited three critical shortcomings:

  • High material costs : The use of 4-trifluoromethylaniline in the initial step significantly increased production expenses.
  • Yield degradation : Successive reaction steps demonstrated progressively diminishing yields (45–60% overall).
  • Hydrolytic instability : Basic reflux conditions promoted amide bond cleavage, generating 5-methylisoxazole-4-carboxylic acid and 4-trifluoromethylaniline as degradation products.

Modern Synthetic Approaches

Improved Multi-Step Synthesis (Patent US20030139606A1)

The most technologically advanced method, detailed in Patent US20030139606A1, addresses prior limitations through strategic modifications at each synthetic stage.

Stepwise Reaction Overview

Step 1: Ethyl Ethoxymethyleneacetoacetic Ester Formation
Ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at 100–110°C, producing ethyl ethoxymethyleneacetoacetic ester. This exothermic reaction achieves 92–95% conversion within 3 hours, with distillation under reduced pressure (15–20 mmHg) isolating the product.

Step 2: Isoxazole Ring Cyclization
The ester undergoes regioselective cyclization with hydroxylamine sulfate (−5°C to 0°C) in the presence of sodium acetate, yielding crude ethyl-5-methylisoxazole-4-carboxylate. Key innovations include:

  • Temperature control : A salt-ice-acetone bath maintains sub-zero conditions, directing nucleophilic attack to the ethoxymethylene carbon (98% regioselectivity).
  • Reagent selection : Hydroxylamine sulfate reduces isomeric impurities to 0.1% versus 2–3% with hydroxylamine hydrochloride.

Step 3: Ester Hydrolysis
Saponification of the ethyl ester group employs NaOH (2M) in ethanol/water (4:1 v/v) at 60°C for 4 hours, achieving quantitative conversion to 5-methylisoxazole-4-carboxylic acid.

Step 4: Acid Chloride Formation
Treatment with anhydrous thionyl chloride (1.5 equivalents) in toluene at 40°C for 2 hours converts the carboxylic acid to 5-methylisoxazole-4-carbonyl chloride. Solvent choice proves critical, with toluene minimizing dichloroamide by-products (<0.05%).

Step 5: Amide Coupling
The acid chloride reacts with 3-(trifluoromethyl)aniline (1.05 equivalents) and triethylamine (1.1 equivalents) in dichloromethane at 0–5°C. Reverse addition techniques prevent localized basification, suppressing the formation of 3-carbamoyl-5-methylisoxazole (CATA) to <0.001%.

Performance Metrics
Parameter Traditional Method Improved Process
Overall Yield 45–60% 78–82%
HPLC Purity 97.5–98.5% 99.8–100%
CATA By-Product 0.5–1.2% <0.001%
Isomeric Impurities 2–3% 0.1–0.3%
Reaction Scale Feasibility ≤100 g 1–50 kg

Critical Analysis of Process Parameters

Temperature Modulation

The improved synthesis demonstrates temperature sensitivity across multiple stages:

  • Cyclization Step : Maintaining −5°C suppresses parallel reaction pathways, reducing ethyl-3-methylisoxazole-4-carboxylate formation from 8% (at 25°C) to 0.1%.
  • Amide Coupling : Conducting the reaction below 5°C limits Schotten-Baumann side reactions, preserving amide bond integrity.

Solvent Systems

Step Optimal Solvent Impurity Reduction vs. Alternatives
Acid Chloride Formation Toluene Dichloroamide: 0.05% vs. 0.8% (THF)
Amide Coupling Dichloromethane CATA: <0.001% vs. 0.1% (Acetone)

Reagent Stoichiometry

Precision in reagent ratios eliminates unreacted starting materials:

  • Thionyl Chloride : 1.5 equivalents achieve complete acid conversion without excess reagent carryover.
  • Triethylamine : 1.1 equivalents neutralize HCl while avoiding base-catalyzed degradation.

Industrial-Scale Considerations

The patent-described process demonstrates remarkable scalability through:

  • Continuous Distillation : Thin-film evaporators purify ethyl ethoxymethyleneacetoacetic ester with 99.2% recovery at 50 kg/batch.
  • Crystallization Control : Seeded cooling crystallization (0.5°C/min) yields 5-methylisoxazole-4-carboxylic acid with D90 particle size ≤50 μm, ensuring consistent reactivity in subsequent steps.
  • Waste Stream Management : Acetic acid by-products from Step 1 are recovered via fractional distillation (98% purity) for reuse or sale.

Q & A

Q. Advanced

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., 3-methyl-5-phenylisoxazole derivatives) .
  • Impurity profiling : Use LC-MS to detect side products (e.g., unreacted aniline or hydrolyzed esters) .
  • Tautomerism analysis : Investigate pH-dependent shifts in NMR to rule out tautomeric forms .

What are the solubility properties and storage recommendations?

Q. Basic

  • Solubility : Polar aprotic solvents (DMF, DMSO) are ideal; limited solubility in water or ethanol .
  • Storage : Store at 2–4°C in airtight, light-protected containers to prevent hydrolysis of the trifluoromethyl group .

How to evaluate the compound’s bioactivity in vitro?

Q. Advanced

  • Enzyme inhibition assays : Target kinases or carboxylases due to the carboxylic acid moiety’s metal-binding potential .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 determination .
  • Microbial studies : Test against Gram-positive/negative bacteria, referencing analogs with known activity .

What strategies enable regioselective functionalization of the isoxazole ring?

Q. Advanced

  • Directed C-H activation : Use palladium catalysts to introduce aryl groups at the 4-position .
  • Protecting groups : Temporarily block the carboxylic acid with ethyl esters during substitution reactions .
  • Microwave-assisted synthesis : Enhance selectivity for specific positions under controlled heating .

What are common impurities, and how are they removed?

Q. Basic

  • Byproducts : Unreacted 3-(trifluoromethyl)aniline or hydrolyzed esters .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or repeated recrystallization .

How to analyze reaction mechanisms for key steps (e.g., acylation)?

Q. Advanced

  • Kinetic studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps .
  • Isotopic labeling : Use 18O-labeled water to trace carboxyl group formation .
  • Computational modeling : DFT calculations to propose intermediates and transition states .

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